(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions. This protection is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for more efficient and sustainable production processes compared to traditional batch methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is a common reaction, typically achieved using acidic conditions such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used reagents for deprotection.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Deprotection: The major product of deprotection is the free amino acid.
Substitution: The major products depend on the specific substitution reaction but can include derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of various chemical compounds and materials.
Mechanism of Action
The primary mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-6-hydroxyhexanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid is unique due to its specific chain length and the presence of both a hydroxyl group and a Boc-protected amino group. This combination makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNSMPKNTBHIIH-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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